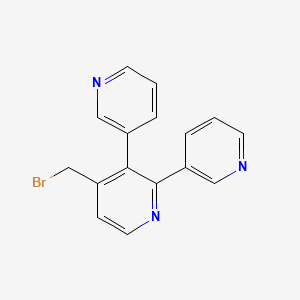
4-(bromomethyl)-2,3-dipyridin-3-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine is an organic compound that features a bromomethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine typically involves the bromination of a precursor compound. One common method is the radical bromination of a methyl-substituted pyridine derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Produces substituted pyridine derivatives.
Oxidation: Forms pyridine N-oxides.
Reduction: Yields methyl-substituted pyridine derivatives.
Scientific Research Applications
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine depends on the specific applicationIn medicinal chemistry, the compound’s activity may involve interactions with specific molecular targets, such as enzymes or receptors, through its pyridine rings .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of additional pyridine rings.
4-(Bromomethyl)benzene: Lacks the additional pyridine rings, making it less versatile in forming coordination complexes.
Uniqueness
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine is unique due to its dual pyridine rings, which enhance its ability to participate in coordination chemistry and form stable complexes with metals. This property makes it particularly valuable in materials science and catalysis .
Properties
Molecular Formula |
C16H12BrN3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
4-(bromomethyl)-2,3-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-9-12-5-8-20-16(14-4-2-7-19-11-14)15(12)13-3-1-6-18-10-13/h1-8,10-11H,9H2 |
InChI Key |
BNQLXKNRTBCDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2C3=CN=CC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















